(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
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Overview
Description
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog This compound is characterized by the presence of a fluorine atom at the 2’ position and two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and methylation. One common approach starts with the protection of the 3’ and 5’ hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide . The fluorination at the 2’ position can be achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions . The final step involves the methylation of the 2’ position using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaN3, dimethyl sulfoxide (DMSO), elevated temperature.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide derivatives.
Scientific Research Applications
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s resistance to enzymatic degradation, while the TBDMS groups increase its lipophilicity, facilitating cellular uptake . The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the TBDMS protecting groups, making it less stable and less lipophilic.
2’-Methyl-2’-deoxyuridine: Does not have the fluorine atom, resulting in different biological activity.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-deoxyuridine: Lacks the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluorine, methyl, and TBDMS groups, which confer enhanced stability, lipophilicity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H41FN2O5Si2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoro-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H41FN2O5Si2/c1-20(2,3)31(8,9)28-14-15-17(30-32(10,11)21(4,5)6)22(7,23)18(29-15)25-13-12-16(26)24-19(25)27/h12-13,15,17-18H,14H2,1-11H3,(H,24,26,27)/t15-,17-,18-,22-/m1/s1 |
InChI Key |
MIKYGDYNNJBTEG-UVLLPENVSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
Origin of Product |
United States |
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